6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials available and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the chromen-2-one structure suggests that this molecule may have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chloro and fluoro groups are often involved in substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point compared to similar compounds without halogens .Scientific Research Applications
Synthesis and Biological Activity
- Oxadiazoles, including derivatives of 6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, are known for their significant pharmacological and antimicrobial properties. These compounds are synthesized and characterized for their antimicrobial activities (Baliyan, 2018).
Antimicrobial Activity
- A series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, including this compound, demonstrated potent antimicrobial activity, particularly against Penicillium citrinum (Ansari & Khan, 2017).
- Synthesis of similar compounds incorporating oxadiazole and chromen-2-one moieties showed moderate to excellent antibacterial agents against Gram-positive and Gram-negative bacteria (Rasool et al., 2016).
Photophysical and Computational Study
- Novel coumarin pyrazoline moieties combined with tetrazoles, including this compound, were synthesized and analyzed for their spectroscopic properties in various solvents. These compounds could have applications in photonic and electronic devices (Kumbar et al., 2018).
Anticancer Activity
- 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives were synthesized and screened against different cancer cell lines, indicating their potential as anticancer agents (Ambati et al., 2017).
Polymorphism and Crystal Packing
- The study of polymorphism in compounds like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, which shares structural similarities with this compound, is important for understanding their potential anticancer activity and crystal packing behaviors (Shishkina et al., 2019).
DNA Interaction and Photocleavage
- Ruthenium(II) complexes with ligands like this compound were studied for their interaction with DNA and potential in photocleavage, suggesting applications in antimicrobial activities (Kumar, Reddy, & Satyanarayana, 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its interaction with these targets and the resulting changes. Compounds with similar structures have been known to interact with various enzymes and receptors, altering their function and leading to downstream effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can range from changes in cell morphology and function to alterations in the expression of genes and proteins .
Properties
IUPAC Name |
6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClFN2O3/c18-11-3-6-14-10(7-11)8-13(17(22)23-14)16-20-15(21-24-16)9-1-4-12(19)5-2-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYWUHATOYSDIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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